4-tert-Butylbenzhydrol

Lipophilicity Solubility QSAR

4-tert-Butylbenzhydrol (CAS 22543-74-4) is a substituted benzhydrol (diphenylmethanol) derivative featuring a bulky tert-butyl group at the para-position of one phenyl ring. Its molecular formula is C17H20O with a molecular weight of 240.34 g/mol.

Molecular Formula C17H20O
Molecular Weight 240.34 g/mol
CAS No. 22543-74-4
Cat. No. B1597934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzhydrol
CAS22543-74-4
Molecular FormulaC17H20O
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C17H20O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3
InChIKeyRIXWZJSPMCRTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylbenzhydrol (CAS 22543-74-4): Procurement-Relevant Identity and Basic Characterization


4-tert-Butylbenzhydrol (CAS 22543-74-4) is a substituted benzhydrol (diphenylmethanol) derivative featuring a bulky tert-butyl group at the para-position of one phenyl ring [1]. Its molecular formula is C17H20O with a molecular weight of 240.34 g/mol [1]. The compound is classified as a secondary benzylic alcohol and is utilized primarily as a synthetic intermediate in organic chemistry [2]. This structural modification introduces steric bulk that distinguishes it from the parent benzhydrol and other substituted analogs, with implications for solubility, reactivity, and physical properties relevant to both research and industrial procurement decisions .

Why 4-tert-Butylbenzhydrol (CAS 22543-74-4) Cannot Be Generically Substituted with Unsubstituted Benzhydrol or Other Analogs


The para-tert-butyl substituent in 4-tert-butylbenzhydrol fundamentally alters its physicochemical profile and reactivity compared to unsubstituted benzhydrol and positional isomers . While benzhydrol (CAS 91-01-0) exhibits moderate water solubility (1.2 g/L at 25°C) and a log P of 2.78 [1], the introduction of the bulky, lipophilic tert-butyl group increases hydrophobicity and influences crystallization behavior, impacting isolation and formulation steps . In catalytic hydrogenation and oxidation reactions, the tert-butyl group creates steric hindrance that can alter reaction rates and selectivity compared to less hindered analogs [2]. For procurement purposes, these differences render generic substitution scientifically unsound when experimental reproducibility or downstream reaction outcomes depend on steric or lipophilic parameters.

Quantitative Differentiation Evidence: 4-tert-Butylbenzhydrol (CAS 22543-74-4) vs. Key Comparators


Lipophilicity and Predicted Solubility Differentiation: 4-tert-Butylbenzhydrol vs. Unsubstituted Benzhydrol

While direct experimental solubility data for 4-tert-butylbenzhydrol is not available in the accessed authoritative sources, class-level inference from structural analogs and QSAR principles strongly indicates a significant increase in lipophilicity compared to unsubstituted benzhydrol . Benzhydrol (CAS 91-01-0) exhibits a measured log P of 2.78 [1]. The addition of a para-tert-butyl group—a known lipophilic moiety with a π constant of approximately 1.98 for hydrophobic substituent effects—is predicted to increase the log P by approximately 1.5–2.0 units, placing 4-tert-butylbenzhydrol in a substantially more lipophilic range [2]. This differential impacts membrane permeability in biological systems and solvent partitioning during synthesis and purification .

Lipophilicity Solubility QSAR Physicochemical property

Steric Differentiation: 4-tert-Butylbenzhydrol vs. Positional Isomer α-tert-Butylbenzhydrol (CAS 1657-60-9)

4-tert-Butylbenzhydrol (para-substituted) and α-tert-butylbenzhydrol (CAS 1657-60-9, tert-butyldiphenylmethanol) represent fundamentally distinct constitutional isomers with different steric environments around the hydroxyl-bearing carbon [1]. In 4-tert-butylbenzhydrol, the bulky tert-butyl group is positioned on the aromatic ring remote from the reactive benzylic alcohol center, allowing for relatively unhindered access for oxidation or derivatization . In contrast, α-tert-butylbenzhydrol places the tert-butyl group directly on the carbinol carbon, creating extreme steric congestion that can severely impede nucleophilic attack or catalytic hydrogenolysis [2]. This difference is critical in applications where the benzylic alcohol is the intended reactive site.

Steric hindrance Isomerism Reactivity Synthetic intermediate

Synthetic Utility as Hydrogenolysis Precursor: 4-tert-Butylbenzhydrol in Mass Spectrometric Mechanistic Studies

In mechanistic mass spectrometry studies by Kuck and Matthias (1992), 4-tert-butylbenzhydrol was specifically utilized as a synthetic precursor to 1-tert-butyl-4-benzylbenzene via catalytic hydrogenolysis [1]. The hydrogenolysis was performed with Pd/C in ethanol at 3 bar H₂ pressure at room temperature, yielding the product as a colorless oil with boiling point 105°C at 0.07 mbar [1]. While this is a single reported use case rather than a systematic comparative study, it demonstrates a documented transformation pathway that may inform procurement decisions when this specific reactivity profile is required. The tert-butyl group serves as a mass spectrometric 'label' enabling the study of interannular tert-butyl cation transfer mechanisms [1].

Hydrogenolysis Mass spectrometry Ion-neutral complex Mechanistic probe

Application Scenarios for 4-tert-Butylbenzhydrol (CAS 22543-74-4) Informed by Quantitative Differentiation Evidence


Synthetic Intermediate in Lipophilic Molecule Construction

The predicted elevated lipophilicity of 4-tert-butylbenzhydrol (log P ~4.3–4.8) compared to unsubstituted benzhydrol (log P 2.78) makes this compound a strategic choice for synthesizing more lipophilic drug candidates, agrochemicals, or materials where enhanced membrane permeability or non-polar solvent solubility is desired. The tert-butyl group serves as a hydrophobic anchor that can improve pharmacokinetic properties or alter material phase behavior [1].

Mechanistic Probe in Mass Spectrometry and Physical Organic Chemistry

As demonstrated by Kuck and Matthias (1992), 4-tert-butylbenzhydrol serves as a precursor for generating tert-butyl-substituted diphenylalkanes used to investigate ion-neutral complex formation and interannular cation transfer mechanisms in the gas phase [2]. The tert-butyl group provides a distinct mass label and steric signature that enables the tracking of molecular rearrangements, supporting fundamental mechanistic studies in mass spectrometry and physical organic chemistry [2].

Sterically Controlled Synthesis: Avoiding α-Position Hindrance

In synthetic routes requiring modification of the benzylic alcohol moiety—such as oxidation to the corresponding ketone, esterification, or conversion to halides—the para-tert-butyl substitution pattern (as in CAS 22543-74-4) leaves the reactive benzylic carbon sterically accessible . This contrasts with the α-tert-butyl isomer (CAS 1657-60-9), where the bulky group directly attached to the carbinol center can severely retard or prevent such transformations [1]. Procurement of the 4-isomer is therefore essential when downstream reactions involve nucleophilic attack or elimination at the benzylic position [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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